5,5'-Disulfanediylbis(2-bromo-2-methylpentan-3-one)
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Overview
Description
5,5’-Disulfanediylbis(2-bromo-2-methylpentan-3-one) is an organosulfur compound characterized by the presence of two bromine atoms and a disulfide linkage. This compound is notable for its unique structure, which includes two 2-bromo-2-methylpentan-3-one moieties connected by a disulfide bond. It is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Disulfanediylbis(2-bromo-2-methylpentan-3-one) typically involves the reaction of 2-bromo-2-methylpentan-3-one with a disulfide compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the disulfide bond.
Industrial Production Methods: In industrial settings, the production of 5,5’-Disulfanediylbis(2-bromo-2-methylpentan-3-one) involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the disulfide bond is cleaved, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bond into thiol groups.
Substitution: The bromine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or potassium cyanide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with different functional groups replacing the bromine atoms.
Scientific Research Applications
5,5’-Disulfanediylbis(2-bromo-2-methylpentan-3-one) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of disulfide bond formation and cleavage in proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with disulfide linkages.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5’-Disulfanediylbis(2-bromo-2-methylpentan-3-one) involves its ability to undergo various chemical reactions due to the presence of reactive bromine atoms and a disulfide bond. The disulfide bond can be cleaved under reducing conditions, leading to the formation of thiol groups, which can further participate in other reactions. The bromine atoms can be substituted by nucleophiles, allowing the compound to be modified for specific applications.
Comparison with Similar Compounds
5,5’-Disulfanediylbis(2-chloro-2-methylpentan-3-one): Similar structure but with chlorine atoms instead of bromine.
5,5’-Disulfanediylbis(2-fluoro-2-methylpentan-3-one): Similar structure but with fluorine atoms instead of bromine.
5,5’-Disulfanediylbis(2-iodo-2-methylpentan-3-one): Similar structure but with iodine atoms instead of bromine.
Uniqueness: 5,5’-Disulfanediylbis(2-bromo-2-methylpentan-3-one) is unique due to the presence of bromine atoms, which confer specific reactivity and properties. Bromine atoms are larger and more polarizable than chlorine or fluorine, making the compound more reactive in certain substitution reactions. This reactivity can be advantageous in various synthetic applications.
Properties
Molecular Formula |
C12H20Br2O2S2 |
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Molecular Weight |
420.2 g/mol |
IUPAC Name |
4-bromo-1-[(4-bromo-4-methyl-3-oxopentyl)disulfanyl]-4-methylpentan-3-one |
InChI |
InChI=1S/C12H20Br2O2S2/c1-11(2,13)9(15)5-7-17-18-8-6-10(16)12(3,4)14/h5-8H2,1-4H3 |
InChI Key |
JAFRJHVELCTOSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)CCSSCCC(=O)C(C)(C)Br)Br |
Origin of Product |
United States |
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